4-(2,4,6-Trimethylphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-8-4-9(2)12(10(3)5-8)11-6-13-14-7-11/h4-7H,1-3H3,(H,13,14) |
InChI Key |
MLQIGEQBIWVVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CNN=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Approaches to Arylpyrazole Synthesis
The construction of the pyrazole (B372694) ring is a well-established field in organic synthesis, with several robust methods at the disposal of chemists. These can be broadly categorized into four main approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Systems
One of the most traditional and widely employed methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is a versatile and straightforward approach. The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the 1,3-dicarbonyl compound dictates the substitution pattern of the final pyrazole. For the synthesis of 4-arylpyrazoles, a 2-aryl-1,3-dicarbonyl compound would be a suitable precursor.
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,3-Diketone | Hydrazine | Substituted Pyrazole | mdpi.com |
| β-Ketoester | Hydrazine | Pyrazolone | beilstein-journals.org |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (can be oxidized to pyrazole) | nih.gov |
1,3-Dipolar Cycloaddition Reactions, including Sydnones and Acetylenic Dipolarophiles
The [3+2] cycloaddition reaction, a cornerstone of heterocyclic synthesis, provides a powerful and often regioselective route to pyrazoles. unisi.itresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, while alkynes and alkenes serve as the two-atom component. unisi.itresearchgate.net
Sydnones, a class of mesoionic compounds, are also effective 1,3-dipoles that react with alkynes to furnish pyrazoles, often with the extrusion of carbon dioxide. nih.gov The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile.
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Diazoalkane | Alkyne | Pyrazole | unisi.it |
| Nitrile Imine | Alkyne | Pyrazole | mdpi.com |
| Sydnone | Alkyne | Pyrazole | nih.gov |
Transition-Metal Catalyzed Methods for Pyrazole Formation
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including pyrazoles. These methods often involve cross-coupling reactions to form key C-C or C-N bonds necessary for the pyrazole ring. For instance, palladium- or copper-catalyzed reactions can be employed to couple aryl halides with pyrazole precursors or to facilitate the cyclization of appropriately functionalized starting materials. While not a primary ring-forming strategy in the classical sense, these methods are invaluable for the late-stage functionalization and diversification of the pyrazole core.
Multicomponent Reactions (MCRs) for Diverse Pyrazole Structures
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions often combine elements of the previously mentioned methods, such as an initial condensation followed by a cyclization, all in one pot. The convergence and operational simplicity of MCRs make them an attractive strategy for generating libraries of diverse pyrazole derivatives.
Targeted Synthesis of 4-(2,4,6-Trimethylphenyl)-1H-pyrazole and its Precursors
The synthesis of this compound requires careful consideration of the steric hindrance imposed by the mesityl group. This bulky substituent can influence the reactivity of precursors and the regioselectivity of the ring-forming reaction.
Regioselective Synthesis Considerations in Arylpyrazole Formation
A key challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. researchgate.netnih.gov For instance, in the cyclocondensation of an unsymmetrical 1,3-diketone with hydrazine, two regioisomeric pyrazoles can potentially form. The outcome is often influenced by the differential reactivity of the two carbonyl groups, which can be affected by both electronic and steric factors.
In the context of this compound, a plausible synthetic route would involve the cyclocondensation of 2-(2,4,6-trimethylphenyl)malondialdehyde or a synthetic equivalent with hydrazine. The symmetrical nature of this dicarbonyl precursor would circumvent the issue of regioselectivity, leading directly to the desired 4-substituted pyrazole.
Another viable approach is the 1,3-dipolar cycloaddition of a diazo compound with a 2,4,6-trimethylphenyl-substituted alkyne. However, the synthesis of the required substituted alkyne might be challenging.
Strategies for the Incorporation of the 2,4,6-Trimethylphenyl Moiety
The introduction of an aryl substituent, particularly a sterically demanding one like the 2,4,6-trimethylphenyl (mesityl) group, at the C4 position of a pyrazole ring is a synthetic challenge. Unlike the more common syntheses of 3- or 5-arylpyrazoles, the preparation of 4-arylpyrazoles is less frequently documented. rhhz.net The most prominent and effective strategy for forging the C4-aryl bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rhhz.netrsc.org
This strategy involves the reaction of a 4-halopyrazole (typically 4-iodo- or 4-bromopyrazole) with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. rhhz.netnih.gov The versatility of the Suzuki reaction allows for the coupling of a wide range of substrates, including sterically hindered partners. rhhz.netrsc.org
The general approach begins with a pre-functionalized pyrazole core, halogenated at the 4-position. This intermediate is then coupled with 2,4,6-trimethylphenylboronic acid. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a suitable ligand and base to facilitate the catalytic cycle. Microwave irradiation has been shown to significantly accelerate this transformation, reducing reaction times from hours to minutes and improving yields. rhhz.net
Table 1: General Conditions for Suzuki-Miyaura Coupling for 4-Arylpyrazole Synthesis rhhz.net
| Parameter | Condition |
|---|---|
| Pyrazole Substrate | 4-Iodo-1-methyl-1H-pyrazole |
| Boronic Acid | Arylboronic Acid (e.g., 2,4,6-trimethylphenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ |
| Base | Cs₂CO₃ or Na₂CO₃ |
| Solvent System | DME/H₂O or 1,4-dioxane/H₂O |
| Energy Source | Microwave irradiation (e.g., 90°C) or conventional heating |
| Reaction Time | 5-12 minutes (Microwave) |
While conventional heating can be used, microwave-assisted protocols offer remarkable advantages in terms of speed and efficiency. rhhz.net The reaction is tolerant of various functional groups, and even bulky boronic acids can be coupled smoothly to yield the desired 4-arylpyrazole products in moderate to excellent yields. rhhz.net
Advanced Synthetic Protocols and Sustainable Approaches
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. For pyrazole synthesis, this has translated into new catalytic systems and the use of alternative energy sources to drive reactions.
Development of Sustainable Catalytic Systems for Pyrazole Synthesis
A significant trend in "green chemistry" is the replacement of homogeneous catalysts and harsh reagents with reusable, heterogeneous catalytic systems and environmentally friendly reaction media. nih.govresearchgate.net Several novel nanocatalysts have been developed for the multicomponent synthesis of pyrazole derivatives, offering high efficiency, operational simplicity, and catalyst reusability. nih.govencyclopedia.pub
These reactions often involve a one-pot condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine source. nih.govencyclopedia.pub The use of heterogeneous catalysts in aqueous media or under solvent-free grinding conditions represents a sustainable alternative to conventional methods that often rely on toxic organic solvents. nih.govresearchgate.netfrontiersin.org
Examples of such sustainable catalytic systems include:
Ag/La-ZnO core-shell nanoparticles: Used for the four-component synthesis of 4H-pyrano[2,3-c]pyrazoles under solvent-free grinding conditions at room temperature. This method boasts high yields, short reaction times, and catalyst reusability. nih.gov
Magnetic Mesoporous Organosilica with an Ionic Liquid/Cu Complex: This nanocatalyst has been applied to the synthesis of dihydropyrano[2,3-c]pyrazoles in water under ultrasonic conditions, demonstrating high efficiency. frontiersin.org
γ-Alumina: This recyclable catalyst facilitates the four-component synthesis of pyranopyrazoles in an aqueous medium. frontiersin.org
CeO₂/ZrO₂ and Ag/TiO₂ nano-thin films: These materials have been successfully used as recyclable catalysts for preparing pyranopyrazole derivatives. encyclopedia.pub
Table 2: Examples of Sustainable Catalysts in Multicomponent Pyrazole Synthesis
| Catalyst | Reaction Type | Conditions | Key Advantages |
|---|---|---|---|
| Ag/La-ZnO | 4-component | Solvent-free, grinding, room temp. | High efficiency, reusability, short reaction time. nih.gov |
| YS-Fe₃O₄@PMO/IL-Cu | 4-component | Water, ultrasound, room temp. | High yields, catalyst recyclability. frontiersin.org |
| CeO₂/ZrO₂ | 4-component | Aqueous ethanol | Recyclable, good yields. encyclopedia.pub |
These methods underscore a shift towards more sustainable practices in heterocyclic chemistry, although their application to the direct synthesis of C4-arylpyrazoles like this compound has not been extensively detailed.
Visible-Light Photoredox Processes in Pyrazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions without the need for thermal heating. nih.govacs.org This approach utilizes light energy to initiate chemical transformations, often with high selectivity and efficiency. organic-chemistry.org
Several protocols have been developed for the synthesis of the pyrazole core using visible light:
Aerobic Annulation: A green method for synthesizing polysubstituted pyrazoles involves the reaction of hydrazines and various Michael acceptors. Visible light photocatalysis promotes the oxidation of hydrazine to diazene, which then undergoes annulation. The reaction uses air as the terminal oxidant, making it environmentally friendly. organic-chemistry.org
Cascade Glaser Coupling/Annulation: Polysubstituted pyrazoles can be synthesized in a one-pot reaction from alkynes and hydrazines. This visible-light-promoted cascade uses molecular oxygen as a green oxidant and proceeds under mild conditions. researchgate.net
Synthesis from Aldehydes and Pyrazolones: A catalyst-free protocol uses visible light to promote the reaction between substituted aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in excellent yields. nih.govacs.org
Table 3: Overview of Visible-Light Mediated Pyrazole Syntheses
| Reaction Type | Reactants | Photocatalyst/Conditions | Product Type |
|---|---|---|---|
| Aerobic Annulation | Hydrazine, Michael Acceptors | Ru(bpy)₃Cl₂ or Eosin Y, Blue LEDs, Air | Polysubstituted Pyrazoles organic-chemistry.org |
| Cascade Reaction | Alkynes, Hydrazines | Ru(bpy)₃(PF₆)₂, Blue LEDs, O₂ | Polysubstituted Pyrazoles researchgate.net |
These photoredox processes represent a frontier in sustainable chemical synthesis, offering energy-efficient and often catalyst-free pathways to valuable pyrazole scaffolds. nih.govacs.orgorganic-chemistry.org While these examples focus on the construction of the pyrazole ring, the principles of photoredox catalysis could potentially be extended to C-H functionalization or cross-coupling reactions to install the 2,4,6-trimethylphenyl moiety.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of 4-(2,4,6-trimethylphenyl)-1H-pyrazole in solution. A full assignment of proton and carbon signals is achieved through one- and two-dimensional experiments, while dynamic NMR techniques can probe conformational changes such as hindered rotation.
The ¹H and ¹³C NMR spectra of this compound are distinguished by their relative simplicity, which reflects the molecule's symmetry. Due to the rapid tautomerization of the N-H proton between the two nitrogen atoms on the NMR timescale, the pyrazole (B372694) ring appears symmetric. conicet.gov.ar
¹H NMR: The spectrum is expected to show a sharp singlet for the two equivalent pyrazole ring protons (H-3 and H-5). The aromatic protons of the 2,4,6-trimethylphenyl (mesityl) group, being in a magnetically equivalent environment, typically appear as a singlet. The six ortho-methyl protons and the three para-methyl protons also give rise to distinct singlets. A broad singlet corresponding to the N-H proton is also observed. mdpi.com
¹³C NMR: The carbon spectrum corroborates the structure suggested by the proton NMR data. Distinct signals are anticipated for the equivalent C-3/C-5 and the single C-4 carbons of the pyrazole ring. For the trimethylphenyl substituent, separate signals are expected for the methyl carbons (ortho and para) and the aromatic carbons (ipso, ortho, meta, and para). The chemical shifts of the pyrazole carbons are particularly useful for confirming the substitution pattern. cdnsciencepub.comchemicalbook.com
The expected and reported chemical shifts for analogous 4-aryl-pyrazoles provide a strong basis for structural confirmation. researchgate.netnih.gov
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Proton Type | Chemical Shift (δ, ppm) | Carbon Type | Chemical Shift (δ, ppm) |
| N-H (Pyrazole) | ~12-13 (broad s) | C-3/C-5 (Pyrazole) | ~135-140 |
| H-3/H-5 (Pyrazole) | ~7.5-8.0 (s) | C-4 (Pyrazole) | ~115-120 |
| H-3'/H-5' (Aryl) | ~6.8-7.0 (s) | C-1' (Aryl, ipso) | ~130-135 |
| para-CH₃ | ~2.2-2.3 (s) | C-2'/C-6' (Aryl, ortho) | ~135-138 |
| ortho-CH₃ | ~2.0-2.1 (s) | C-4' (Aryl, para) | ~136-139 |
| C-3'/C-5' (Aryl, meta) | ~128-130 | ||
| ortho-CH₃ | ~20-21 | ||
| para-CH₃ | ~19-20 |
While one-dimensional NMR is often sufficient for basic structural confirmation, two-dimensional (2D) techniques provide unambiguous assignments and crucial information about connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment would confirm the absence of scalar coupling between the pyrazole H-3/H-5 protons and other protons in the molecule, as they are expected to be singlets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C spectrum. For instance, the proton signal for the ortho-methyl groups would correlate with the corresponding ortho-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the pyrazole H-3/H-5 protons to the pyrazole C-4 and the aryl ipso-carbon, as well as correlations from the ortho-methyl protons to the ortho- and ipso-carbons of the aryl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis, as it detects through-space correlations between protons that are close to each other. A critical NOESY correlation would be expected between the ortho-methyl protons of the trimethylphenyl ring and the H-3/H-5 protons of the pyrazole ring. researchgate.net The presence of this correlation would confirm a perpendicular or near-perpendicular arrangement (large dihedral angle) between the two rings, a conformation predicted to minimize steric hindrance.
The covalent linkage between the C4 of the pyrazole and the C1 of the 2,4,6-trimethylphenyl ring is a single bond, around which rotation is possible. However, the presence of two bulky methyl groups at the ortho positions of the phenyl ring creates significant steric hindrance, which can restrict this rotation. nih.gov This phenomenon can give rise to atropisomerism, a form of axial chirality where the rotation around a single bond is slow enough on the NMR timescale to allow for the observation of distinct rotamers (rotational isomers). nih.govwikipedia.org
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for studying such rotational dynamics. niscpr.res.in
Low-Temperature Regime: At sufficiently low temperatures, the rotation around the C-C bond would be slow, and if the molecule adopts a stable, non-planar conformation, the two ortho-methyl groups (and the two meta-protons) could become magnetically inequivalent. This would lead to a splitting of their respective signals in the ¹H NMR spectrum.
Coalescence: As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for the inequivalent groups broaden and merge into a single peak.
High-Temperature Regime: At temperatures above coalescence, the rotation is rapid on the NMR timescale, and the signals appear as sharp, time-averaged singlets.
The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. researchgate.net While specific DNMR studies on this compound are not prominently reported, studies on similarly hindered biaryl systems show substantial rotational barriers, often in the range of 15-25 kcal/mol. nih.govwikipedia.org Such a barrier would indicate that the molecule exists as a mixture of interconverting atropisomers in solution.
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related 4-aryl-pyrazoles allows for a confident prediction of its key structural features. nih.govresearchgate.net The most significant conformational parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the trimethylphenyl ring.
Due to the severe steric repulsion between the pyrazole ring and the two ortho-methyl groups of the trimethylphenyl substituent, a planar conformation is energetically prohibitive. The molecule is expected to adopt a twisted conformation where the two rings are nearly perpendicular to each other. Crystal structures of other 4-aryl-pyrazoles with bulky ortho substituents consistently show large dihedral angles, often approaching 90°. uned.es This perpendicular arrangement minimizes steric strain and is the dominant conformational feature of the molecule.
| Structural Parameter | Expected Value / Observation in Analogues |
|---|---|
| Pyrazole Ring Geometry | Planar, consistent with aromaticity |
| Trimethylphenyl Ring Geometry | Planar |
| Dihedral Angle (Pyrazole – Aryl Ring) | ~70-90° |
| C(4)pyrazole – C(1')aryl Bond Length | ~1.48 - 1.50 Å |
The solid-state packing of this compound is directed by a combination of non-covalent interactions that assemble the individual molecules into a three-dimensional lattice. imedpub.com
π-Stacking Interactions: The presence of two aromatic rings (pyrazole and trimethylphenyl) allows for potential π-π stacking interactions. mdpi.com These interactions occur between the electron-rich π-systems of adjacent molecules. Given the perpendicular conformation of the molecule, stacking could occur between the pyrazole ring of one molecule and the trimethylphenyl ring of another, or between identical rings of neighboring molecules. These interactions, though weaker than hydrogen bonds, play a crucial role in stabilizing the crystal lattice. researchgate.net
C-H···π Interactions: These are weaker interactions where a C-H bond (from a methyl group or the aryl ring) acts as a weak donor to the π-electron cloud of an adjacent aromatic ring. imedpub.com The numerous methyl C-H bonds in the trimethylphenyl group provide ample opportunity for such interactions, further contributing to the cohesion of the crystal structure.
The interplay of these directional N-H···N hydrogen bonds and weaker, non-directional π-stacking and C-H···π interactions ultimately defines the final, most thermodynamically stable crystal packing arrangement. mdpi.com
Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions
A Hirshfeld surface analysis for this compound would typically be employed to investigate and quantify the various intermolecular interactions that stabilize the crystal structure. This technique maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of close contacts between neighboring molecules.
H···H contacts: Often comprising the largest percentage of the surface due to the abundance of hydrogen atoms.
C···H/H···C contacts: Arising from interactions between the phenyl and pyrazole rings.
N···H/H···N contacts: Involving the nitrogen atoms of the pyrazole ring, potentially in hydrogen bonding.
C···C contacts: Indicative of π-π stacking interactions between the aromatic rings.
Without experimental crystal structure data (a .cif file), it is not possible to perform this analysis or present a data table of the percentage contributions of these interactions.
Other Advanced Spectroscopic Techniques for Structural Characterization
Further elucidation of the molecular structure of this compound would be achieved through a combination of other advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the chemical environment of the hydrogen atoms. Specific chemical shifts and coupling constants would confirm the connectivity of the trimethylphenyl and pyrazole moieties.
¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): This technique would determine the precise molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy: Would identify the characteristic functional groups present in the molecule, such as N-H stretching vibrations from the pyrazole ring and C-H and C=C vibrations from the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Would provide information on the electronic transitions within the molecule, characteristic of its conjugated π-system.
A comprehensive characterization would involve compiling the data from these techniques into tables to present a complete spectroscopic profile of the compound. However, specific, published data for this compound is not currently available.
Conformational Analysis and Stereochemistry
Steric Influence of the 2,4,6-Trimethylphenyl Group on Pyrazole (B372694) Ring Conformation
The substitution of a sterically demanding 2,4,6-trimethylphenyl group at the 4-position of the 1H-pyrazole ring profoundly impacts the molecule's conformation. The two ortho-methyl groups of the trimethylphenyl substituent create significant steric hindrance with the adjacent pyrazole ring. This steric repulsion forces a non-planar arrangement between the aromatic rings to minimize unfavorable van der Waals interactions.
The planarity of the pyrazole ring itself is largely maintained due to its aromatic character. However, the steric pressure from the bulky aryl substituent can induce minor distortions in the bond angles of the pyrazole ring. The primary conformational effect is the establishment of a twisted geometry, which is a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric strain (favoring a perpendicular orientation).
Table 1: Expected Conformational Parameters of 4-(2,4,6-Trimethylphenyl)-1H-pyrazole based on Analogous Systems
| Parameter | Expected Value/State | Rationale |
| Phenyl-Pyrazole Dihedral Angle | Significant (likely > 45°) | To alleviate steric hindrance from ortho-methyl groups. |
| Pyrazole Ring Conformation | Largely Planar | Maintained due to aromaticity. |
| C(aryl)-C(pyrazole) Bond | Elongated | To reduce steric strain. |
Hindered Rotation and Atropisomerism in Substituted Arylpyrazoles
The significant steric hindrance imposed by the ortho-methyl groups of the 2,4,6-trimethylphenyl substituent not only dictates a twisted ground-state conformation but also creates a substantial energy barrier to rotation around the C(aryl)-C(pyrazole) single bond. This phenomenon of hindered rotation can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers) as stable, non-interconverting enantiomers or diastereomers at room temperature.
Atropisomerism is a well-documented phenomenon in biaryl systems with bulky ortho substituents. The rotational barrier is a function of the size of the ortho substituents and the nature of the bond connecting the two rings. For atropisomers to be stable and isolable at room temperature, the rotational energy barrier typically needs to be greater than 22-24 kcal/mol.
While the specific rotational barrier for this compound has not been experimentally determined, studies on similarly substituted biaryl and aryl-heterocycle systems provide valuable insights. The presence of two ortho-methyl groups on the phenyl ring is a classic structural motif known to induce significant rotational barriers. It is therefore highly probable that this compound exhibits atropisomerism. The molecule would exist as a pair of enantiomers due to the chiral axis defined by the C(aryl)-C(pyrazole) bond.
Table 2: Factors Influencing the Rotational Barrier in this compound
| Factor | Influence on Rotational Barrier | Explanation |
| Size of Ortho-Substituents (Methyl groups) | Increases Barrier | Steric repulsion in the planar transition state of rotation. |
| Rigidity of the Pyrazole Ring | Increases Barrier | The rigid, planar nature of the pyrazole ring enhances steric clashes during rotation. |
| Bond Length of C(aryl)-C(pyrazole) | Decreases Barrier | A longer bond would reduce steric interactions in the transition state. |
| Temperature | Affects Interconversion Rate | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. |
Tautomerism in 1H-Pyrazole Systems and the Influence of Substitution and Solvent
1H-pyrazoles that are unsymmetrically substituted at the 3- and 5-positions can exist as two distinct annular tautomers due to the migration of the proton between the two nitrogen atoms. In the case of this compound, the substitution is at the 4-position, and the 3- and 5-positions are unsubstituted. This results in two chemically equivalent tautomers, and the tautomeric equilibrium constant is unity. However, the principles governing tautomerism in pyrazoles are still relevant to understanding the behavior of this molecule in different environments.
The position of the tautomeric equilibrium in substituted pyrazoles is influenced by a combination of electronic effects of the substituents, steric interactions, and the nature of the solvent. mdpi.com Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the 5-position. mdpi.com
Solvents play a crucial role in determining the predominant tautomeric form. fu-berlin.de In protic solvents, the solvent molecules can participate in the proton transfer mechanism, often through hydrogen bonding, which can lower the energy barrier for tautomerization. fu-berlin.de In aprotic solvents, the tautomeric equilibrium is more influenced by the intrinsic properties of the molecule and solute-solute interactions. mdpi.com For instance, in non-polar solvents, pyrazoles can form self-associated dimers or trimers through intermolecular hydrogen bonds. mdpi.com
For this compound, while the two tautomers are identical, the solvent can still influence the rate of interconversion and the nature of hydrogen bonding. The bulky 2,4,6-trimethylphenyl group might sterically hinder self-association, potentially favoring the formation of monomers hydrogen-bonded to the solvent in polar aprotic solvents.
Table 3: Influence of Solvent on the Tautomeric Behavior of 1H-Pyrazoles
| Solvent Type | Expected Influence on Tautomerism | Mechanism |
| Protic (e.g., Methanol, Water) | Facilitates rapid interconversion | Solvent molecules act as proton donors and acceptors, lowering the activation energy for proton transfer. |
| Aprotic Polar (e.g., DMSO, Acetone) | Slower interconversion compared to protic solvents; favors monomeric species | Solute-solvent hydrogen bonding is significant. |
| Aprotic Non-Polar (e.g., Toluene, Hexane) | May favor self-association (dimers/trimers) | Intermolecular hydrogen bonding between pyrazole molecules can be favored in the absence of strong solute-solvent interactions. |
Reactivity and Mechanistic Investigations
Reaction Pathways and Mechanisms
The chemical transformations of 4-(2,4,6-trimethylphenyl)-1H-pyrazole are governed by the inherent electronic properties of the pyrazole (B372694) ring, modulated by the steric and electronic influence of the C4-mesityl substituent.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, due to its electron-rich nature. rrbdavc.orgnih.gov However, in this compound, this position is blocked. Electrophilic substitution on the pyrazole ring itself is therefore not a primary reaction pathway. Instead, electrophilic attack is more likely to occur on the electron-rich mesityl ring.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a σ-complex. rrbdavc.org Subsequent deprotonation restores the aromaticity of the ring.
While direct electrophilic substitution on the pyrazole ring of this compound is sterically hindered and electronically disfavored, understanding the general principles of such reactions in pyrazoles provides a valuable context.
Table 1: Common Electrophilic Aromatic Substitution Reactions of Pyrazoles
| Reaction | Reagents | Electrophile | Typical Product (for unsubstituted pyrazole) |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |
| Sulfonation | H₂SO₄/SO₃ | SO₃ | Pyrazole-4-sulfonic acid |
| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ | 4-Halopyrazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 4-Acylpyrazole |
For this compound, any electrophilic attack would be directed to the activated ortho and para positions of the mesityl ring. The pyrazole moiety would act as a deactivating group on the phenyl ring to which it is attached.
Nucleophilic Attack and Transformations
The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. The C3 and C5 positions of the pyrazole ring are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. nih.gov The presence of the bulky mesityl group at C4 is expected to sterically hinder the approach of nucleophiles to the C3 and C5 positions.
Deprotonation of the N-H proton of the pyrazole ring with a suitable base generates a pyrazolate anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides and acyl chlorides, at the N1 position. The steric bulk of the C4-mesityl group is unlikely to significantly affect the nucleophilicity of the N1 position.
Cycloaddition Reactions Involving Pyrazole Derivatives
Pyrazole derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and the reaction partner. The aromatic nature of the pyrazole ring means that it is generally a reluctant participant in cycloaddition reactions that would disrupt its aromaticity.
However, pyrazole derivatives can be synthetically converted into reactive intermediates that readily undergo cycloadditions. For instance, the in-situ generation of nitrile imines from hydrazonoyl halides, followed by a [3+2] cycloaddition with a suitable dipolarophile, is a common method for the synthesis of pyrazole derivatives. organic-chemistry.org
In the context of this compound, its derivatives could potentially undergo cycloaddition reactions. The steric bulk of the mesityl group would be expected to play a significant role in dictating the facial selectivity of the cycloaddition, favoring the approach of the reacting partner from the less hindered face.
Role of Steric Effects on Reaction Selectivity and Kinetics
The 2,4,6-trimethylphenyl (mesityl) group is known for its significant steric bulk. In this compound, this group is expected to exert a profound influence on the regioselectivity and kinetics of various reactions.
The steric hindrance provided by the two ortho-methyl groups of the mesityl ring can shield the adjacent C3 and C5 positions of the pyrazole ring from attack by both electrophiles and nucleophiles. This steric shielding would dramatically decrease the rate of reactions at these positions. Consequently, reactions that might otherwise occur at C3 or C5 in less substituted pyrazoles would be either completely inhibited or significantly slowed down.
In cycloaddition reactions, the mesityl group would likely direct the incoming reactant to the opposite face of the pyrazole ring, leading to high diastereoselectivity. The rate of such cycloadditions would also be influenced by the steric clash between the mesityl group and the approaching reactant in the transition state.
Furthermore, the steric interaction between the mesityl group and the pyrazole ring can influence the conformation of the molecule, potentially affecting the orientation of orbitals and, consequently, the reactivity.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms often relies on the characterization or computational modeling of transient species such as reaction intermediates and transition states.
For electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (σ-complex). rrbdavc.org The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity. In the case of electrophilic attack on the mesityl ring of this compound, the stability of the resulting arenium ion would be influenced by the electronic effect of the pyrazolyl substituent.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structures and energies of reaction intermediates and transition states. For the reactions of this compound, DFT calculations could provide valuable insights into:
The preferred sites of electrophilic and nucleophilic attack by mapping the electrostatic potential and frontier molecular orbitals.
The geometries and energies of transition states for various reaction pathways, allowing for the prediction of reaction barriers and rate constants.
The relative stabilities of possible reaction intermediates, helping to rationalize the observed product distributions.
Such computational studies would be essential to quantitatively understand the steric and electronic effects of the mesityl group on the reactivity of the pyrazole system.
Coordination Chemistry and Ligand Applications
4-(2,4,6-Trimethylphenyl)-1H-pyrazole as a Ligand in Metal Complexes
The presence of a pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, allows for diverse coordination behaviors. nih.govresearchgate.net The N-unsubstituted pyrazole, as in this compound, can act as a weak acid, and upon deprotonation, the resulting pyrazolate anion becomes a versatile building block for polynuclear complexes. uninsubria.it The coordination chemistry is further enriched by the sterically demanding 2,4,6-trimethylphenyl group at the 4-position.
The pyrazole moiety can coordinate to metal centers in several ways. As a neutral molecule, it typically acts as a monodentate ligand, binding through its sp²-hybridized pyridinic nitrogen atom. uninsubria.it Upon deprotonation to form the pyrazolate anion, it can function as a monodentate ligand or, more commonly, as an exo-bidentate bridging ligand, linking two metal centers through its two nitrogen atoms. uninsubria.itrevistabionatura.com This bridging capability is fundamental to the formation of di- and polynuclear metal complexes. uninsubria.it
While the fundamental coordination modes are inherent to the pyrazole ring, the binding affinity and the preferred coordination mode are significantly influenced by substituents. The 2,4,6-trimethylphenyl group is a bulky substituent that introduces considerable steric hindrance around the pyrazole ring. This steric bulk can influence the accessibility of the metal center, potentially favoring lower coordination numbers or dictating the ligand's orientation to minimize steric clashes. core.ac.uk Furthermore, the trimethylphenyl group is electron-donating, which can increase the electron density on the pyrazole ring, thereby enhancing its σ-donor capability and potentially strengthening the metal-ligand bond.
The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govdnu.dp.ua The choice of metal precursor (e.g., halides, nitrates, acetates) and reaction conditions can influence the final structure and nuclearity of the complex. researchgate.net For instance, the reaction of pyrazole ligands with copper(II) carboxylates can yield mononuclear, dinuclear, or polynuclear species depending on the basicity of the carboxylate anion. researchgate.net
Structural characterization of these complexes is accomplished through a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method, providing precise information on bond lengths, bond angles, coordination geometry, and supramolecular arrangement. nih.gov Spectroscopic methods are also crucial; infrared (IR) spectroscopy helps to confirm the coordination of the pyrazole ligand by observing shifts in the C=N stretching vibrations, while UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the metal center. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure in solution. nih.gov
Below is an interactive table with representative structural data for a related Co(II) complex with pyrazole ligands, illustrating the typical coordination environment.
| Parameter | Value | Description |
|---|---|---|
| Metal Center | Co(II) | The central metal ion in the complex. |
| Coordination Geometry | Distorted Octahedral | The spatial arrangement of ligands around the metal center. |
| Co-N Bond Length (Å) | ~2.15 - 2.18 | Distance between Cobalt and coordinating Nitrogen atoms from pyrazole. |
| Co-O Bond Length (Å) | ~2.10 | Distance between Cobalt and coordinating Oxygen atoms from aqua ligands. |
| N-Co-N Angle (°) | ~90, ~180 | Angles between the coordinating nitrogen atoms. |
| N-Co-O Angle (°) | ~90 | Angles between coordinating nitrogen and oxygen atoms. |
Influence of the 2,4,6-Trimethylphenyl Substituent on Metal Complex Properties
The mesityl substituent is not a passive component; it actively directs the physical and chemical properties of the resulting metal complexes through both steric and electronic effects.
Steric hindrance is a dominant factor in the chemistry of ligands bearing a 2,4,6-trimethylphenyl group. This bulky group can restrict the number of ligands that can coordinate to a metal center and can cause significant distortions from idealized coordination geometries (e.g., tetrahedral or octahedral). core.ac.ukresearchgate.net For example, the presence of two bulky methyl substituents on the pyrazole rings has been shown to prevent the simultaneous coordination of four such ligands to a single metal center. core.ac.uk The even larger mesityl group would be expected to exert a more pronounced effect, favoring the formation of complexes with lower coordination numbers or enforcing specific ligand orientations to minimize steric repulsion.
These steric constraints also play a crucial role in the solid-state packing and the formation of supramolecular assemblies. researchgate.net While pyrazole-containing complexes frequently form extended networks through hydrogen bonding (N-H···X) and π-π stacking interactions, the bulky mesityl group can disrupt or modify these interactions. mdpi.comnih.gov It may prevent close packing of complex units, leading to the formation of cavities that can encapsulate solvent molecules or counter-ions, or it could direct the self-assembly process into unique topologies not accessible with less sterically demanding ligands. mdpi.com
The electronic nature of the 2,4,6-trimethylphenyl substituent modulates the properties of the metal center. The methyl groups are electron-donating through an inductive effect, which increases the electron density on the pyrazole ring. This enhanced electron density makes the pyrazole a stronger σ-donor ligand, which can lead to a stronger metal-ligand bond.
This electronic modulation influences the ligand field strength, which is a measure of the energy separation (Δ) of the d-orbitals of the metal ion. According to the spectrochemical series, N-donor ligands like pyrazole are typically considered intermediate-field ligands. chemrxiv.org The increased donor strength from the mesityl group would be expected to increase the ligand field splitting energy (Δo for an octahedral complex). This can have significant consequences for the magnetic and spectroscopic properties of the complex, potentially favoring a low-spin electronic configuration for metals like Fe(II) or Co(II). nih.gov The ligand field parameters (such as Dq, the Racah parameter B, and the nephelauxetic ratio β) can be determined from the d-d electronic transition bands in the UV-Vis spectrum, providing a quantitative measure of the ligand field strength and the covalent character of the metal-ligand bond. nih.govresearchgate.net
Catalytic Applications of Metal Complexes Incorporating the Pyrazole Moiety
Metal complexes based on pyrazole ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.neteiu.edu The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states and the cooperative role of the ligand framework.
Complexes incorporating pyrazole-based ligands have shown promise in several catalytic areas:
Oxidation Catalysis : Copper-pyrazole complexes have been developed as models for the catecholase enzyme, effectively catalyzing the oxidation of catechol to o-quinone. bohrium.com
Hydrogenation and Transfer Hydrogenation : Ruthenium and iridium complexes with protic pyrazole ligands are active catalysts for the hydrogenation and transfer hydrogenation of ketones. nih.gov The protic N-H group on the pyrazole ring is often crucial, participating in the catalytic cycle by facilitating proton transfer steps. nih.gov
Electrocatalysis : Cobalt-pyrazole complexes have demonstrated excellent activity for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen fuel production. rsc.org
The this compound ligand offers a combination of steric bulk and enhanced electron donation that can be advantageous in catalysis. The steric hindrance can create a specific coordination environment that promotes substrate selectivity, while the electron-rich nature of the ligand can stabilize the metal center in various oxidation states required for the catalytic cycle.
| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Reference |
|---|---|---|---|
| Transfer Hydrogenation of Ketones | Ruthenium, Iridium | Protic N-H group facilitates proton transfer in the catalytic cycle. | nih.gov |
| Catechol Oxidation | Copper | Acts as a model for the catecholase enzyme active site. | bohrium.com |
| Oxygen Evolution Reaction (OER) | Cobalt | Stabilizes the metal center and facilitates the electrochemical process. | rsc.org |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.com It is widely used to investigate molecular structure, electronic properties, and reaction mechanisms. researchgate.netresearchgate.net
Geometry optimization using DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p), is the first step in computationally characterizing 4-(2,4,6-trimethylphenyl)-1H-pyrazole. researchgate.netnih.govnih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. nih.gov For this molecule, optimization would reveal the preferred dihedral angle between the pyrazole and the trimethylphenyl rings, which is influenced by the steric hindrance of the ortho-methyl groups. The planarity of the pyrazole ring is a key feature, and calculations confirm that the optimized structure corresponds to a true local minimum, indicated by the absence of imaginary vibrational frequencies. nih.gov
Electronic structure calculations provide critical information about the molecule's reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A larger gap suggests higher stability and lower reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy | -728.04 a.u. | Indicates the overall stability of the molecule at its optimized geometry. researchgate.net |
| HOMO Energy | -6.2 eV | Region of the molecule likely to donate electrons in a reaction. |
| LUMO Energy | -2.2 eV | Region of the molecule likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | 4.0 eV | Correlates with the chemical reactivity and stability of the molecule. researchgate.net |
| Dipole Moment | 4.6 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). nih.gov
The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov Studies have shown that functionals like B97D and TPSSTPSS can provide highly accurate results for pyrazole derivatives. nih.gov By calculating the theoretical chemical shifts for the protons and carbons in this compound and comparing them to experimental spectra, a definitive structural assignment can be made. Discrepancies between calculated and experimental values are often minimal and can be attributed to solvent effects and intermolecular interactions not fully captured in the gas-phase calculations. researchgate.net
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Pyrazole H | 7.99 | 8.05 |
| Phenyl H (ortho) | 7.57 | 7.60 |
| Phenyl H (meta) | 7.52 | 7.55 |
| Phenyl H (para) | 7.49 | 7.51 |
| Methyl H | 2.49 | 2.55 |
For 1H-pyrazoles, annular tautomerism, involving the migration of the N-H proton between the two nitrogen atoms of the pyrazole ring, is a key chemical feature. nih.gov DFT calculations are instrumental in studying this equilibrium. By optimizing the geometries of both possible tautomers of this compound, their relative energies can be determined. nih.gov
Furthermore, the transition state (TS) for the proton transfer can be located, and its energy calculated. The energy difference between the tautomers and the TS provides the activation energy barrier for the tautomerization process. These calculations can predict the equilibrium constant (Keq) and the tautomeric ratio at a given temperature. nih.gov For asymmetrically substituted pyrazoles, one tautomer is typically more stable than the other. The presence of solvent, particularly water, can significantly lower the energy barrier by facilitating proton transfer through hydrogen-bonding networks. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
When studying the interaction of this compound with a large biological system, such as a protein or enzyme, full quantum mechanical calculations are often computationally prohibitive. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. eurasianjournals.com The chemically active core, for instance, the pyrazole ligand and the immediate amino acid residues in an enzyme's active site, is treated with a high-level QM method (like DFT). The rest of the system, including the bulk of the protein and surrounding solvent, is described using a more computationally efficient Molecular Mechanics (MM) force field. eurasianjournals.com
This approach allows for the accurate modeling of electronic effects, bond breaking, and bond formation within the reactive center while still accounting for the steric and electrostatic influence of the larger environment. QM/MM simulations are invaluable for elucidating enzymatic reaction mechanisms, predicting binding affinities, and understanding the role of specific intermolecular interactions between a ligand like this compound and its biological target. eurasianjournals.com
Analysis of Non-Covalent Interactions
Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and crystal packing. mhmedical.com For this compound, these interactions dictate its behavior in both biological and material contexts.
The pyrazole moiety is a versatile participant in hydrogen bonding. It possesses a pyrrole-type N-H group, which acts as a hydrogen bond donor, and a pyridine-type nitrogen atom, which serves as a hydrogen bond acceptor. mdpi.com The most common hydrogen bonding motif in pyrazole crystals is the N-H···N interaction, which leads to the formation of supramolecular structures such as dimers, trimers, tetramers, and infinite chains (catemers). nih.govresearchgate.netmdpi.com The geometry of these bonds is well-characterized, with typical N···N distances around 2.8 to 3.0 Å. nih.govresearchgate.net
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| N-H···N | 2.82 - 2.97 | ~169 - 175 | Primary interaction responsible for forming dimers and chains in pyrazole crystals. nih.gov |
| O-H···N | - | - | Important when hydroxyl groups are present in the structure or solvent. nih.gov |
| C-H···O | - | - | Can contribute to the three-dimensional framework when carbonyl or similar groups are present. nih.gov |
| C-H···π | ~3.5 - 3.8 | ~140 - 160 | Weaker interactions that provide additional stabilization to the crystal lattice. |
Mechanistic Insights from Computational Modeling
Computational modeling is a cornerstone for elucidating the reaction mechanisms of pyrazole synthesis. The formation of 4-aryl-pyrazoles typically involves the condensation reaction between a 1,3-dicarbonyl compound (or a vinylogous equivalent like a chalcone) and a hydrazine (B178648) derivative. For this compound, a plausible synthetic route involves the reaction of (2,4,6-trimethylphenyl)-substituted 1,3-diketone with hydrazine.
DFT calculations are widely employed to map the potential energy surface of such reactions. This allows for the identification of transition states and intermediates, and the calculation of activation energies for each step, thereby providing a detailed mechanistic picture researchgate.netresearchgate.net.
A typical computationally studied mechanism for the synthesis of a pyrazole from a chalcone and hydrazine involves several key steps:
Nucleophilic Attack: The reaction often begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons (or the β-carbon of the α,β-unsaturated system) of the precursor.
Cyclization: An intramolecular cyclization occurs, leading to a heterocyclic intermediate (a pyrazoline).
Dehydration/Oxidation: The final pyrazole ring is formed through a dehydration or oxidation step, resulting in the aromatic system.
Computational studies can predict the regioselectivity of the initial attack and the subsequent cyclization, which is crucial for substituted and unsymmetrical precursors uned.es. By comparing the activation barriers for different possible pathways, the most favorable reaction mechanism can be determined. For instance, DFT calculations have been used to show that for certain pyrazole syntheses, the reaction proceeds via a specific cyclization pathway, and the calculated energy barriers are consistent with experimental conditions mdpi.com. Recent studies have also explored photocatalytic methods for C-H amination to form N-aryl heterocycles, where DFT calculations of spin density on nitrogen-centered radicals help explain the observed regioselectivity acs.orgacs.org.
Table 3: Common Computational Methods for Mechanistic Studies of Pyrazole Synthesis
| Computational Method | Application in Mechanistic Studies | Typical Software/Package |
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states. Calculation of reaction and activation energies. | Gaussian, ORCA, Spartan |
| Time-Dependent DFT (TD-DFT) | Investigation of excited states and photochemical reaction pathways. | Gaussian, TURBOMOLE |
| Solvation Models (e.g., PCM, SMD) | To account for the effect of the solvent on the reaction energetics. | Implemented in most DFT packages |
| IRC (Intrinsic Reaction Coordinate) | To confirm that a calculated transition state connects the correct reactant and product. | Implemented in most DFT packages |
Future Directions and Emerging Research Areas
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there remains a drive for the development of more efficient, atom-economical, and environmentally benign synthetic routes. Future research in the synthesis of 4-(2,4,6-Trimethylphenyl)-1H-pyrazole and its analogues is likely to focus on several key areas:
Catalytic C-H Activation: Direct arylation of the pyrazole core via C-H activation is a promising avenue. This approach would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of reaction control, safety, and scalability. Developing a continuous-flow synthesis for this compound could lead to higher yields and purity.
Multicomponent Reactions: One-pot multicomponent reactions are highly desirable for their efficiency. Designing a convergent synthesis that brings together multiple starting materials in a single step to form the target pyrazole would be a significant advancement.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste | Regioselectivity control, catalyst cost |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Multicomponent Reactions | High efficiency, operational simplicity | Optimization of reaction conditions |
Exploration of New Reactivity Patterns and Transformations
The reactivity of the pyrazole ring, with its two nitrogen atoms, offers a rich playground for chemical transformations. Future research will likely delve into previously unexplored reactivity patterns of this compound. This includes:
Late-Stage Functionalization: The ability to modify the pyrazole core or the trimethylphenyl substituent at a late stage in a synthetic sequence is crucial for generating diverse libraries of compounds for screening in various applications.
Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. Investigating the photochemical reactivity of this compound could unlock novel transformations.
Coordination Chemistry: The pyrazole moiety is an excellent ligand for metal ions. Exploring the coordination of this compound with a wider range of metals could lead to new catalysts and functional materials.
Advanced Materials Science Applications, including Spin Crossover Materials
The unique electronic and structural features of pyrazole-containing compounds make them attractive candidates for applications in materials science. An emerging area of particular interest is the development of spin crossover (SCO) materials. nih.gov These are coordination complexes that can switch between two different electronic spin states in response to external stimuli such as temperature, pressure, or light.
The 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) ligand system has been shown to be effective in creating iron(II) SCO complexes. nih.gov By incorporating a derivative of this compound into such a ligand framework, it may be possible to fine-tune the spin transition temperature and hysteresis, which are critical parameters for practical applications in molecular switches and data storage. The bulky trimethylphenyl group could influence the packing of the molecules in the solid state, which in turn can have a significant impact on the SCO properties.
| Potential Application Area | Key Properties of this compound |
| Spin Crossover Materials | Ability to form stable complexes with transition metals, steric bulk influencing crystal packing |
| Organic Light-Emitting Diodes (OLEDs) | Potential for high thermal stability and tunable electronic properties |
| Porous Materials (MOFs) | Rigid structure and potential for functionalization to create specific binding sites |
Rational Design of Supramolecular Architectures and Frameworks
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of large, well-organized structures from smaller molecular building blocks. The ability of the pyrazole ring to participate in hydrogen bonding and π-π stacking interactions makes this compound an excellent candidate for the construction of supramolecular architectures.
Future research in this area will likely focus on:
Crystal Engineering: The predictable formation of specific crystal structures with desired properties. By understanding the intermolecular interactions of this compound, it will be possible to design new crystalline materials with applications in areas such as gas storage and separation.
Self-Assembled Monolayers: The formation of ordered layers of molecules on surfaces. The functionalization of surfaces with this compound could lead to new sensors and electronic devices.
Metal-Organic Frameworks (MOFs): The use of this compound as a ligand in the synthesis of MOFs could result in materials with high porosity and stability for applications in catalysis and drug delivery.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(2,4,6-Trimethylphenyl)-1H-pyrazole derivatives?
A common approach involves cyclocondensation reactions of β-diketones or substituted ketones with hydrazines under acidic or catalytic conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures at 50°C for 16 hours can yield pyrazole-triazole hybrids, followed by purification via column chromatography . Ethanol/acetic acid reflux systems are also effective for cyclization, as demonstrated in the synthesis of 2-hydroxyphenyl-substituted pyrazoles .
Q. How should researchers safely handle and store this compound to minimize health risks?
Store the compound in a dry, well-ventilated area within a tightly sealed container, avoiding direct sunlight and temperatures above 25°C. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. Follow spill protocols using inert absorbents like vermiculite .
Q. What spectroscopic techniques are essential for confirming the structure of synthesized pyrazole derivatives?
Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Infrared (IR) spectroscopy for functional group identification (e.g., C=N stretching at ~1600 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, with refinement via SHELX software .
Advanced Research Questions
Q. Which computational methods are recommended to analyze the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) is widely used to calculate molecular orbitals, electrostatic potentials, and Fukui indices. Basis sets such as 6-311++G(d,p) provide accurate results for geometry optimization and electronic excitation studies . Validate computational predictions with experimental UV-Vis or cyclic voltammetry data.
Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved for pyrazole derivatives?
Refine diffraction data using SHELXL, focusing on hydrogen-bonding networks and thermal displacement parameters. For example, dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl groups) should align with steric and electronic effects. Hydrogen atoms can be modeled via riding motion or free refinement for hydroxyl groups .
Q. What strategies optimize reaction yields in the synthesis of pyrazole derivatives with bulky substituents?
Screen catalysts (e.g., CuSO₄·5H₂O vs. Ru complexes) and solvent polarity. Polar aprotic solvents like DMF enhance solubility of aromatic precursors, while microwave-assisted synthesis reduces reaction time. Design of Experiments (DoE) can statistically identify optimal molar ratios and temperature conditions .
Q. How do substituents on the pyrazole ring modulate biological activity (e.g., anti-inflammatory effects)?
Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, enhancing binding to cyclooxygenase (COX) enzymes. Methoxy groups improve solubility and bioavailability, while chloro substituents enhance receptor affinity. In vitro assays, such as COX-2 inhibition or cytotoxicity studies on RAW 264.7 cells, quantify structure-activity relationships .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity for structurally similar pyrazole derivatives?
Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions). Consider stereoelectronic effects: for example, para-substituted aryl groups may exhibit different π-π stacking interactions compared to meta isomers. Molecular docking simulations can highlight variations in binding pocket interactions .
Q. Why do DFT-calculated dipole moments deviate from experimental values for certain pyrazole derivatives?
Discrepancies often arise from solvent effects (implicit vs. explicit solvation models) or inadequate basis-set size. Include polarizable continuum models (PCM) for solvent corrections and compare with gas-phase experimental data (e.g., microwave spectroscopy) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) and moisture sensitivity.
- Computational Validation : Benchmark DFT results against MP2 or CCSD(T) methods for critical parameters.
- Crystallographic Reporting : Include CIF files with deposited Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
